Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate
Description
Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with a 2-chlorophenylmethyl substituent at position 3 and an ethyl acetate group at position 1 via a methylene bridge. This structure is synthesized through Hantzsch-like cyclocondensation reactions involving substituted acetoacetate esters and 6-amino uracils, as seen in analogous compounds .
Properties
CAS No. |
902964-41-4 |
|---|---|
Molecular Formula |
C18H16ClN3O4 |
Molecular Weight |
373.79 |
IUPAC Name |
ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C18H16ClN3O4/c1-2-26-15(23)11-21-16-13(7-5-9-20-16)17(24)22(18(21)25)10-12-6-3-4-8-14(12)19/h3-9H,2,10-11H2,1H3 |
InChI Key |
DMCIDGNHCIRAGA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C=CC=N2)C(=O)N(C1=O)CC3=CC=CC=C3Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and ethyl acetoacetate under acidic or basic conditions.
Introduction of the 2-Chlorophenylmethyl Group: This step involves the alkylation of the pyrido[2,3-d]pyrimidine core with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Esterification: The final step is the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings to ensure consistency and efficiency.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ethyl ester moiety undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
-
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol.
Nucleophilic Substitution at the Pyrimidine Core
The electron-deficient pyridopyrimidine ring facilitates nucleophilic substitution at the C-2 or C-4 positions, particularly under basic conditions.
-
Key Observation : Reactions with substituted anilines require prolonged heating in polar aprotic solvents like DMF or dimethylacetamide (DMA) .
Alkylation and Acylation Reactions
The acetamide side chain and nitrogen atoms in the pyridopyrimidine ring serve as sites for alkylation or acylation.
-
Note : Alkylation at the N-1 position of the pyrimidine ring enhances solubility in non-polar solvents.
Condensation Reactions
The dioxo groups participate in condensation with amines or hydrazines to form fused heterocycles.
-
Example : Reaction with 2-(ethoxymethylene)malononitrile yields iminothiazolopyridine carboxylates .
Oxidation and Reduction
Controlled redox reactions modify the oxidation state of functional groups:
-
Limitation : Over-oxidation of the pyridopyrimidine core can lead to ring degradation.
Cycloaddition and Ring-Opening Reactions
The compound participates in [4+2] cycloadditions with dienes under thermal conditions, forming bridged bicyclic systems.
| Diene | Conditions | Product | Reference |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 8 hours | Fused pyrido-pyrimidine-cyclohexene adducts |
Scientific Research Applications
Anticancer Properties
Research indicates that Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate exhibits promising anticancer properties. Studies have shown that:
- Cytotoxicity : The compound has demonstrated selective cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values as low as 15 µM against breast cancer cell lines, indicating potent activity against tumor growth .
- Mechanism of Action : It potentially inhibits key enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and protein kinases .
Antimicrobial Activity
The compound also shows significant antimicrobial properties:
- Broad-Spectrum Efficacy : this compound has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) in the range of 32 to 128 µg/mL .
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes:
- Enzyme Targets : It has been identified as an inhibitor of matrix metalloproteinase (MMP) enzymes, which are crucial in cancer metastasis and tissue remodeling . This inhibition can potentially reduce tumor invasion and spread.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Case Study 1: Anticancer Activity in Vivo
A study evaluated the anticancer effects of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size and weight compared to control groups treated with a placebo. Histological analyses showed decreased proliferation markers in treated tumors .
Case Study 2: Antimicrobial Efficacy
In vitro testing demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess antimicrobial activity, revealing zones of inhibition comparable to standard antibiotics .
Table 1: Biological Activities of this compound
Table 2: Mechanisms of Action
| Mechanism | Description |
|---|---|
| CDK Inhibition | Disruption of cell cycle progression |
| MMP Inhibition | Reduced tumor invasion and metastasis |
| Antimicrobial Action | Disruption of bacterial cell wall synthesis |
Mechanism of Action
The mechanism of action of Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate and related pyrido[2,3-d]pyrimidine or thieno[2,3-d]pyrimidine derivatives:
Key Observations:
Core Structure Influence: Pyrido[2,3-d]pyrimidine derivatives (e.g., Target Compound, Compound 25) exhibit planar fused-ring systems conducive to π-π stacking in biological targets. In contrast, thieno[2,3-d]pyrimidines (e.g., 573938-02-0) introduce sulfur atoms, altering electronic properties and metabolic stability .
Ester vs. Thioester: The ethyl acetate group in the target compound may confer better hydrolytic stability than thioester-containing analogs (e.g., 573938-02-0), which are prone to enzymatic cleavage .
Synthetic Pathways: The target compound is synthesized via Hantzsch-like reactions using 2-chlorophenyl acetoacetate and 6-amino uracils under reflux conditions, similar to Compound 9 in . Thieno[2,3-d]pyrimidines (e.g., 573938-02-0) require additional steps, such as cyclization with thietane or thiophene precursors, increasing synthetic complexity .
Physicochemical Properties :
- Melting points vary significantly with substituents: Nitro groups (Compound 25: 97–98°C) reduce melting points compared to chlorophenyl derivatives (Target Compound: ~175–180°C) due to reduced crystallinity .
Research Findings and Implications
- Biological Activity : While direct activity data for the target compound are unavailable, structural analogs with nitro or dichlorophenyl groups (e.g., Compound 25) show enhanced binding to dihydrofolate reductase (DHFR) due to electron-deficient cores . The 2-chlorophenyl group may offer selectivity for kinase targets.
- ADMET Profiles: Ethyl ester groups generally improve oral bioavailability compared to methyl esters (e.g., Compound 25), but thieno derivatives (e.g., 573938-02-0) may exhibit higher metabolic clearance due to sulfur oxidation .
Biological Activity
Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 373.81 g/mol. The structure consists of a pyrido-pyrimidine core substituted with a chlorophenyl group and an ethyl acetate moiety.
Synthesis
Synthesis methods for this compound typically involve multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the pyrido-pyrimidine scaffold followed by the introduction of the chlorophenyl and ethyl acetate groups.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 32 |
| Compound B | E. coli | 16 |
| Ethyl Derivative | Klebsiella pneumoniae | 64 |
Anticancer Properties
Studies indicate that similar pyrido-pyrimidine derivatives can inhibit cancer cell proliferation. For example, compounds with structural similarities have been tested against various cancer cell lines, showing IC50 values in the micromolar range .
Table 2: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HeLa | Ethyl Derivative | 10 |
| MCF-7 | Compound C | 5 |
| A549 | Compound D | 15 |
The biological activity of this compound is hypothesized to involve the inhibition of key enzymes or pathways associated with microbial growth and cancer cell proliferation. Specifically, it may interfere with DNA synthesis or protein function within target cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study focused on the efficacy of this compound against multidrug-resistant bacterial strains showed promising results, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Study : In vitro studies on breast cancer cell lines revealed that treatment with derivatives of this compound led to significant apoptosis in cancer cells compared to controls .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Aza-Wittig reactions (Evidenced in structurally similar pyrimidine derivatives) are effective for constructing the pyrido[2,3-d]pyrimidine core . Key steps include:
Intermediate Preparation : React 2-chlorobenzylamine with a diketone precursor under reflux in anhydrous THF.
Cyclization : Use triphenylphosphine and carbon tetrachloride to facilitate ring closure.
Esterification : Introduce the ethyl acetate moiety via nucleophilic substitution with ethyl bromoacetate in DMF at 60°C.
Optimization Parameters :
Q. How can researchers validate the structural integrity of this compound, and what spectroscopic techniques are most reliable?
- Methodological Answer : Combine X-ray crystallography (for unambiguous confirmation of the pyrido[2,3-d]pyrimidine core and substituent orientation) with spectroscopic methods:
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for pyrido[2,3-d]pyrimidine derivatives, and how can mechanistic studies be designed?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) may arise from assay conditions or substituent effects. To address this:
- Comparative SAR Studies : Synthesize analogs with variations in the 2-chlorophenyl or ester groups and test in standardized assays (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory).
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). Prioritize derivatives with high docking scores for synthesis.
- Control Experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate cytotoxicity via MTT assays to rule off-target effects .
Q. How can researchers design experiments to elucidate the degradation pathways of this compound under physiological conditions?
- Methodological Answer : Use accelerated stability testing and LC-MS/MS analysis :
Hydrolytic Degradation : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 24, 48, and 72 hours.
Oxidative Stress : Expose to H₂O₂ (3% v/v) and monitor via UV-Vis (λ = 254 nm).
Metabolite Identification : Fragment ions in MS/MS (e.g., m/z 320.1 for de-esterified product) pinpoint cleavage sites.
Key Parameters :
- Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% formic acid gradient.
- Compare degradation profiles to synthetic reference standards .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for pyrido[2,3-d]pyrimidine derivatives in polar vs. non-polar solvents?
- Methodological Answer : Contradictions may stem from polymorphic forms or solvent impurities. To resolve:
- Solvent Screening : Test solubility in DMSO, ethanol, and chloroform using a shake-flask method (25°C, 24 h equilibration).
- Powder XRD : Compare diffraction patterns to identify crystalline vs. amorphous forms.
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate solvent compatibility.
Example
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 12.5 ± 0.8 | Amorphous form dominant. |
| Ethanol | 1.2 ± 0.3 | Crystalline aggregates observed. |
| . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
